4-Methylumbelliferone sulfate

Descripción general

Descripción

4-Methylumbelliferone sulfate is a derivative of 4-methylumbelliferone, a coumarin compound. It is known for its role as a substrate in various biochemical assays, particularly those involving sulfatase enzymes. This compound is widely used in research due to its fluorescent properties, which make it an excellent tool for studying enzyme activities and metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-methylumbelliferone sulfate typically involves the sulfonation of 4-methylumbelliferone. This can be achieved by reacting 4-methylumbelliferone with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired sulfate ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylumbelliferone sulfate undergoes various chemical reactions, including:

Desulfation: This reaction involves the removal of the sulfate group, often catalyzed by sulfatase enzymes.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-methylumbelliferone and sulfuric acid.

Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions:

Desulfation: Catalyzed by arylsulfatase enzymes, typically under physiological conditions.

Hydrolysis: Conducted using strong acids or bases, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.

Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.

Major Products Formed:

Desulfation: Produces 4-methylumbelliferone.

Hydrolysis: Yields 4-methylumbelliferone and sulfuric acid.

Oxidation and Reduction: Depending on the reagents used, various oxidized or reduced derivatives of 4-methylumbelliferone may be formed.

Aplicaciones Científicas De Investigación

Inhibition of Hyaluronic Acid Synthesis

Mechanism of Action

4-Methylumbelliferone is primarily known for its ability to inhibit the synthesis of hyaluronic acid (HA), a critical component of the extracellular matrix involved in various physiological and pathological processes. By inhibiting HA production, 4-MUS can affect cellular behavior, including proliferation and migration, particularly in vascular smooth muscle cells. Studies have demonstrated that treatment with 4-MUS leads to a dose-dependent decrease in HA levels in cultured primary human aortic smooth muscle cells, indicating its potential use in vascular-related conditions .

Case Study: Vascular Smooth Muscle Cells

In a study involving human aortic smooth muscle cells, treatment with 4-MUS resulted in reduced cell migration and proliferation, suggesting a vasoprotective effect. The compound decreased the expression of HA synthases and UDP-glucuronyl transferase enzymes, confirming its role in regulating HA synthesis .

Anti-inflammatory Properties

Biological Effects

4-MUS exhibits significant anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. Research indicates that 4-MU can reduce inflammation markers and fibrosis in animal models, leading to improvements in metabolic parameters such as body weight and insulin resistance .

Case Study: Inflammation and Fibrosis

In experimental models of liver fibrosis, administration of 4-MUS has been shown to inhibit the activation of hepatic stellate cells and reduce collagen production through the modulation of signaling pathways involving TGF-β/SMAD3. This suggests that 4-MUS may be beneficial in managing fibrotic diseases .

Cancer Research

Tumor Growth Inhibition

The compound has been explored for its potential anti-cancer effects. Preclinical studies indicate that 4-MUS can inhibit tumor growth and metastasis through its action on HA synthesis and modulation of immune responses. By reducing HA levels, 4-MUS may alter the tumor microenvironment, making it less conducive to cancer progression .

Case Study: Tumor Models

In various cancer models, including those for breast cancer and melanoma, treatment with 4-MUS has demonstrated reduced tumor size and metastasis rates. These findings support the hypothesis that targeting HA synthesis could be a viable strategy for cancer therapy .

Pharmacokinetics and Safety

Metabolism and Transport

The pharmacokinetics of 4-MUS involve hepatic metabolism where it undergoes conjugation processes. Studies have shown that its sinusoidal efflux is influenced by transport systems sensitive to chloride ions and glutathione, highlighting the complexity of its bioavailability and distribution within the body .

Safety Profile

As an approved drug under the name hymecromone for treating biliary spasm in Europe and Asia, 4-MUS has an established safety profile. However, ongoing research is necessary to fully understand the long-term effects of HA inhibition on human health .

Summary Table: Applications of this compound

Mecanismo De Acción

The primary mechanism of action of 4-methylumbelliferone sulfate involves its interaction with sulfatase enzymes. Upon binding to the enzyme, the sulfate group is cleaved, releasing 4-methylumbelliferone, which can then be detected through its fluorescent properties. This reaction is crucial for studying the activity and regulation of sulfatase enzymes in various biological contexts.

Comparación Con Compuestos Similares

4-Methylumbelliferone: The parent compound, known for its role in inhibiting hyaluronic acid synthesis.

4-Methylumbelliferyl glucuronide: Another derivative used in similar biochemical assays, particularly those involving glucuronidase enzymes.

Umbelliferone: A related coumarin compound with similar fluorescent properties but different biological activities.

Uniqueness: 4-Methylumbelliferone sulfate is unique due to its specific interaction with sulfatase enzymes and its ability to serve as a fluorescent probe in various assays. Its sulfate group makes it distinct from other derivatives like 4-methylumbelliferyl glucuronide, which interacts with different enzymes.

Actividad Biológica

4-Methylumbelliferone sulfate (4-MUS) is a derivative of 4-methylumbelliferone (4-MU), a compound known for its diverse biological activities, particularly in the inhibition of hyaluronic acid (HA) synthesis. This article explores the biological activity of 4-MUS, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of 4-Methylumbelliferone and Its Sulfate Derivative

4-MU is a coumarin derivative that has been used clinically as hymecromone for treating biliary spasm in Europe and Asia. It exhibits a wide range of biological effects, including anti-inflammatory, anti-fibrotic, and anti-tumor properties. The sulfate derivative, 4-MUS, is formed through metabolic processes and may exhibit distinct pharmacological properties compared to its parent compound.

The primary mechanism through which 4-MU and its sulfate derivative exert their effects is by inhibiting HA synthesis. This inhibition occurs via several pathways:

- Competitive Inhibition : 4-MU acts as a competitive substrate for UDP-glucuronosyltransferase (UGT), an enzyme crucial for HA synthesis. By binding to UGT, it reduces the availability of UDP-glucuronic acid (UDP-GlcUA), a precursor for HA production .

- Gene Expression Modulation : Research has shown that 4-MU can alter the expression of genes associated with HA synthesis, including hyaluronan synthases (HAS) and enzymes involved in UDP-sugar metabolism .

Anti-Inflammatory Properties

Studies indicate that 4-MU and its sulfate form can significantly reduce inflammation in various animal models. For instance, in models of spinal cord injury, administration of 4-MU led to decreased HA levels around lesion sites and reduced glial scar formation . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Anti-Fibrotic Activity

4-MU has been shown to inhibit fibrosis development in various tissues. In liver models, it was observed to reduce fibrosis markers and improve metabolic parameters such as serum cholesterol and insulin resistance . The dual action on both inflammation and fibrosis positions 4-MU as a promising candidate for treating fibrotic diseases.

Tumor Growth Inhibition

The compound also exhibits anti-tumor properties by inhibiting tumor progression and metastasis. In vitro studies have demonstrated that 4-MU can suppress cancer cell migration and proliferation by reducing HA levels, which are often elevated in tumor microenvironments .

Spinal Cord Injury Model

A significant study explored the effects of oral administration of 4-MU in a rat model of spinal cord injury. Over eight weeks, treated rats showed a marked reduction in HA synthesis around the injury site and enhanced sprouting of serotonergic fibers, which are crucial for neuroplasticity . These findings highlight the potential for 4-MU in neuroregenerative therapies.

Cancer Models

In various cancer models, including melanoma and pancreatic cancer, treatment with 4-MU resulted in decreased tumor growth rates and reduced metastatic spread. The compound's ability to modulate the tumor microenvironment through HA inhibition is believed to be a key factor in its efficacy .

Pharmacokinetics

The pharmacokinetics of 4-MU indicate that it undergoes extensive metabolism after administration. A study noted that after oral dosing in mice, over 90% of the drug was found as glucuronidated metabolites, with significant amounts present as sulfate conjugates like 4-MUS . Understanding these metabolic pathways is crucial for optimizing dosing regimens in clinical settings.

Summary Table of Biological Activities

Propiedades

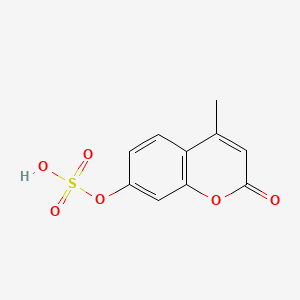

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14/h2-5H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYLLJCBCKRIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15220-11-8 (potassium salt) | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025892631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60864564 | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25892-63-1 | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25892-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025892631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.